molecular formula C10H12BrNO2 B5701007 2-(4-bromo-3,5-dimethylphenoxy)acetamide

2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B5701007
M. Wt: 258.11 g/mol
InChI Key: LSFUUJUYDXGCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom and two methyl groups attached to a phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy ring can be oxidized to introduce additional functional groups.

    Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenoxy ring.

    Reduction: Formation of primary or secondary amines from the acetamide group.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromine atom and phenoxy ring play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. The acetamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-bromophenyl)acetamide
  • 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(4-bromo-3,5-dimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methyl groups on the phenoxy ring, along with the acetamide moiety, allows for diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFUUJUYDXGCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.